N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide
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Overview
Description
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxypropyl group, and a cyanobenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzaldehyde with a suitable hydroxypropylamine to form an intermediate, which is then reacted with 3-cyanobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide
- N-[3-(3-bromophenyl)-3-hydroxypropyl]-3-cyanobenzamide
- N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-cyanobenzamide
Uniqueness
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-cyanobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-15-6-2-4-13(10-15)16(21)7-8-20-17(22)14-5-1-3-12(9-14)11-19/h1-6,9-10,16,21H,7-8H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQLHNFINFKTQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCCC(C2=CC(=CC=C2)Cl)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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